5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine is a chemical compound belonging to the class of pyrazoles. Its structure includes a pyrazole ring attached to a phenyl group that is further substituted with bromine and methoxy groups. This unique configuration makes it a subject of interest in various scientific fields, particularly in medicinal chemistry and material science.
The compound can be sourced from various chemical suppliers and is often used in research settings for its potential biological activities. It is also available for purchase through specialized chemical vendors.
5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine is classified under:
The synthesis of 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine typically involves the condensation reaction between 4-bromo-3-methoxyaniline and hydrazine derivatives under controlled conditions.
The molecular formula of 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine is . The compound features a pyrazole ring connected to a phenyl group with a bromine atom at the para position and a methoxy group at the meta position.
| Property | Value |
|---|---|
| Molecular Formula | C10H11BrN3O |
| Molecular Weight | 304.57 g/mol |
| IUPAC Name | 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine |
| InChI Key | YRWZEDMLSSWFNA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C2=CC(=NN2)N)Br |
5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine can participate in various chemical reactions, including:
The mechanism of action of 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific biological targets such as enzymes or receptors.
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine has several applications in scientific research:
This compound's unique structure and properties make it an important subject for ongoing research in various scientific domains.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: